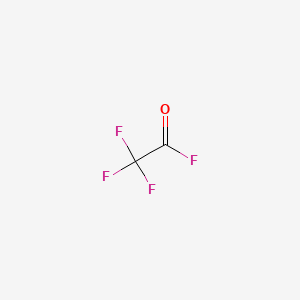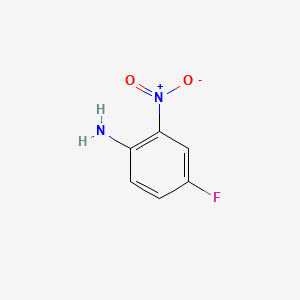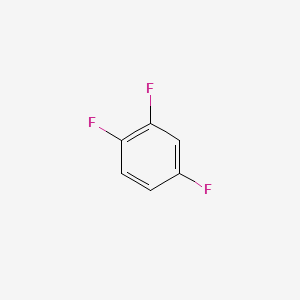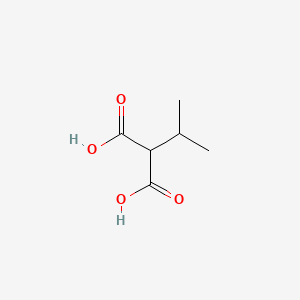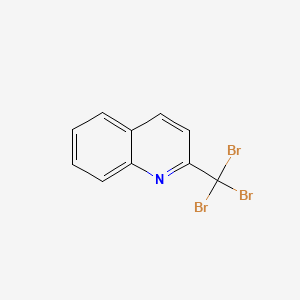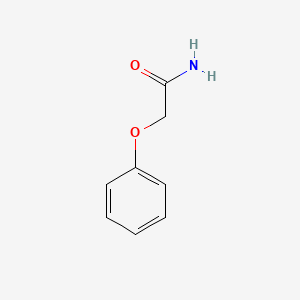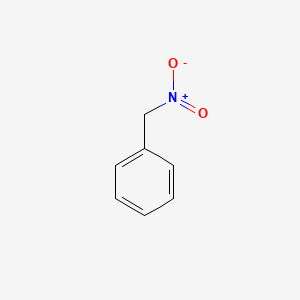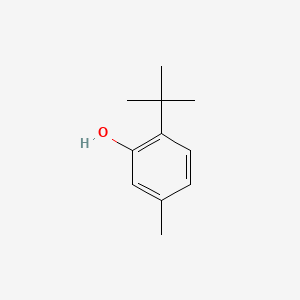
6-tert-ブチル-m-クレゾール
概要
科学的研究の応用
6-tert-Butyl-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of antioxidants and other fine chemicals.
Biology: Employed in studies related to its antioxidant properties and potential biological activities.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant properties.
Industry: Utilized in the production of rubber, lubricating oils, and as a disinfectant.
作用機序
6-tert-ブチル-m-クレゾールの作用機序は、ヒドロキシル基の存在による弱い有機酸としての挙動を含みます。 この化合物はプロトンを供与することができ、さまざまな化学プロセスで反応性があります . その抗酸化特性は、水素原子を供与する能力に起因し、それによりフリーラジカルを中和し、酸化損傷を防ぎます .
6. 類似化合物の比較
6-tert-ブチル-m-クレゾールは、次のような他の類似化合物と比較することができます。
4,4’-チオビス(6-tert-ブチル-m-クレゾール): この化合物は、同様の抗酸化特性を持っていますが、硫黄結合が含まれているため、特定の用途でより効果的です.
2,6-ジ-tert-ブチル-p-クレゾール: ブチル化ヒドロキシトルエン(BHT)として知られており、食品や工業用途における酸化防止剤として広く使用されています.
4,4’-ブチリデンビス(6-tert-ブチル-m-クレゾール): この化合物は、ブチリデン結合を持ち、特定の工業用途に独自の特性を提供します.
6-tert-ブチル-m-クレゾールのユニークさは、特定の構造にあり、これは反応性と安定性のバランスを提供し、幅広い用途に適しています。
生化学分析
Biochemical Properties
6-tert-Butyl-m-cresol plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to prevent oxidative damage. The compound is known to inhibit lipid peroxidation by donating hydrogen atoms to free radicals, thereby neutralizing them . Additionally, 6-tert-Butyl-m-cresol interacts with enzymes such as catalase and superoxide dismutase, enhancing their activity and further contributing to its antioxidant effects .
Cellular Effects
6-tert-Butyl-m-cresol has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as protein kinases and transcription factors . This compound also impacts gene expression by regulating the transcription of genes involved in oxidative stress response and cellular metabolism . Furthermore, 6-tert-Butyl-m-cresol has been observed to alter cellular metabolism by affecting the activity of metabolic enzymes and the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of 6-tert-Butyl-m-cresol involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to changes in their conformation and activity . It acts as an enzyme inhibitor by blocking the active sites of enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species . Additionally, 6-tert-Butyl-m-cresol influences gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-tert-Butyl-m-cresol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its antioxidant activity . Long-term studies have shown that 6-tert-Butyl-m-cresol can have sustained effects on cellular function, including prolonged activation of antioxidant enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-tert-Butyl-m-cresol vary with different dosages in animal models. At low doses, the compound exhibits beneficial antioxidant effects, enhancing the activity of antioxidant enzymes and reducing oxidative stress . At high doses, 6-tert-Butyl-m-cresol can have toxic effects, including liver damage and disruption of cellular metabolism . Threshold effects have been observed, with adverse effects becoming more pronounced at higher concentrations .
Metabolic Pathways
6-tert-Butyl-m-cresol is involved in various metabolic pathways, including those related to oxidative stress and lipid metabolism. The compound interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing their activity and affecting metabolic flux . Additionally, 6-tert-Butyl-m-cresol can alter metabolite levels by modulating the production and degradation of key metabolic intermediates .
Transport and Distribution
Within cells and tissues, 6-tert-Butyl-m-cresol is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in lipid-rich regions of cells, such as membranes and lipid droplets, due to its hydrophobic nature . This localization can enhance its antioxidant effects by targeting areas prone to oxidative damage .
Subcellular Localization
The subcellular localization of 6-tert-Butyl-m-cresol is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm and associated with cellular membranes . It can also be found in organelles such as mitochondria and the endoplasmic reticulum, where it exerts its antioxidant effects . The specific localization of 6-tert-Butyl-m-cresol can impact its activity and function within cells .
準備方法
合成経路と反応条件
6-tert-ブチル-m-クレゾールの合成は、通常、m-クレゾールをtert-ブチルアルコールでアルキル化することによって行われます。効率的な方法の1つは、深共融溶媒(DES)を触媒として使用することです。 このプロセスでは、カプロラクタムを水素結合受容体として使用し、p-トルエンスルホン酸を水素結合供与体として使用します . 反応条件は、反応表面法を使用して最適化され、触媒はリサイクル可能であるため、プロセスは効率的で環境に優しいものになります .
工業的製造方法
工業的な環境では、6-tert-ブチル-m-クレゾールの製造は、しばしば、触媒の存在下でイソブテンをm-クレゾールと反応させることによって行われます。 Nb/Mo/Cu三金属活性中心が担持された改質されたメソポーラスシリカが触媒として使用され、生成物の転換率と選択性が大幅に向上します . 反応はアルキル化反応釜で行われ、プロセスには、収率と効率を高めるための溶媒と触媒の回収およびリサイクルの手順が含まれます .
化学反応の分析
反応の種類
6-tert-ブチル-m-クレゾールは、次を含むさまざまな化学反応を起こします。
酸化: この化合物は、キノンやその他の酸化生成物を形成するように酸化することができます。
還元: 還元反応は、対応するアルコールに変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
酸化: キノンやその他の酸化された誘導体。
還元: 対応するアルコール。
置換: ニトロ誘導体とスルホン化誘導体.
4. 科学研究への応用
6-tert-ブチル-m-クレゾールは、科学研究で幅広い用途を持っています。
類似化合物との比較
6-tert-Butyl-m-cresol can be compared with other similar compounds, such as:
4,4’-Thiobis(6-tert-butyl-m-cresol): This compound has similar antioxidant properties but includes a sulfur linkage, making it more effective in certain applications.
2,6-Di-tert-butyl-p-cresol: Known as butylated hydroxytoluene (BHT), it is widely used as an antioxidant in food and industrial applications.
4,4’-Butylidenebis(6-tert-butyl-m-cresol): This compound has a butylidene linkage, providing unique properties for specific industrial uses.
The uniqueness of 6-tert-butyl-m-cresol lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
特性
IUPAC Name |
2-tert-butyl-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h5-7,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUQAVYLRNOXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026529 | |
| Record name | 2-Tert-Butyl-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to pale yellow liquid; Color may darken on exposure to light, air, or heat; [CHEMINFO] | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3054 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
224 °C AT 760 MM HG | |
| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
114 °C | |
| Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3054 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
INSOL IN WATER; SOL IN ALCOHOL, ETHER, ACETONE, ORGANIC SOLVENTS | |
| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.922 AT 80 °C/4 °C | |
| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3054 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
88-60-8 | |
| Record name | 3-Methyl-6-tert-butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Dimethylethyl)-5-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-tert-Butyl-m-cresol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Tert-Butyl-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-tert-butyl-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-TERT-BUTYL-5-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXV32MJ2CA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
46 °C | |
| Record name | 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5260 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 6-tert-Butyl-m-cresol is primarily recognized as an antioxidant. [, , ] It finds extensive use in various industries, including the manufacturing of polymers, plastics, and rubber products. [, ] For instance, it is incorporated into nitrile-butadiene rubber (NBR) gloves to enhance their stability and prevent degradation. []
ANone: While specific spectroscopic data is not available in the provided abstracts, its molecular formula is C11H16O and its molecular weight is 164.25 g/mol. Structurally, it is a phenol derivative with a tert-butyl group at the ortho position and a methyl group at the para position relative to the hydroxyl group.
A: Research indicates that 4,4'-thiobis (6-tert-butyl-m-cresol), a compound closely related to 6-tert-Butyl-m-cresol, acts as a thermal decomposition accelerator in polypropylene fiber production. [] When added to polypropylene, it influences the polymer chains' entanglement during the melt-spinning process, ultimately affecting the fiber's tensile strength and elongation properties. []
A: Yes, 6-tert-Butyl-m-cresol has been detected as a migrant in food-contact materials. A study revealed its presence, along with other compounds, migrating from nitrile-butadiene rubber (NBR) gloves into n-heptane, a food simulant. [] The migration level of 4,4'-butylidenedi(6-tert-butyl-m-cresol), a dimer of 6-tert-Butyl-m-cresol, was found to be 4.22 micrograms/cm2 into n-heptane. []
A: Research suggests that 6-tert-Butyl-m-cresol can activate the TRPV3 ion channel, a non-selective cation channel involved in thermosensation and potentially skin sensitization. [] It exhibits greater potency in activating TRPV3 compared to camphor. []
A: A study investigating the effects of early life exposure to 4,4'-butylidenebis (6-tert-butyl-m-cresol) (BB), a dimer of 6-tert-Butyl-m-cresol, on mice revealed potential neurobehavioral consequences. [] Exposure to low levels of BB through drinking water during prenatal and postnatal periods resulted in anxiety-related behavioral changes in adult mice. []
A: While not definitively proven, there are indications that 6-tert-Butyl-m-cresol might possess skin sensitization properties. [] It was identified as a potential sensitizer in a study investigating allergic reactions to a wound closure tape. [] Local lymph node assays confirmed its sensitization potential, suggesting a possible role in Type IV hypersensitivity reactions. []
A: Yes, 6-tert-Butyl-m-cresol can be incorporated into brake fluid formulations. [] Its inclusion, typically as an antioxidant, helps to enhance the fluid's stability and performance under high-temperature conditions encountered during braking. []
A: Yes, 6-tert-Butyl-m-cresol, identified as the antioxidant Santowhite, was found to contaminate polyallomer centrifuge tubes. [] This contamination poses a potential concern for experiments involving sensitive biological samples as it could interfere with results. [] Washing with acetone is recommended for its removal. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
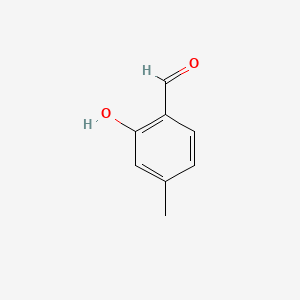
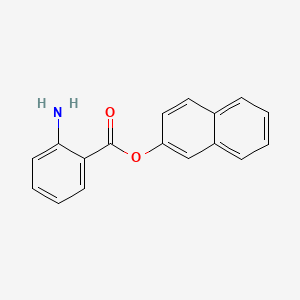
![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)
